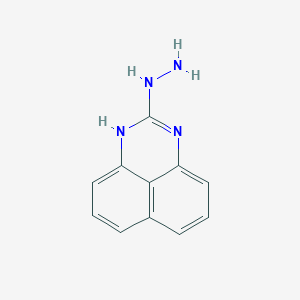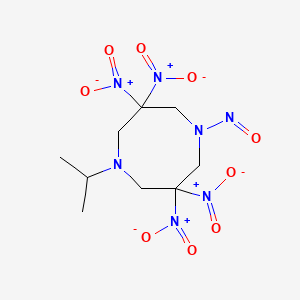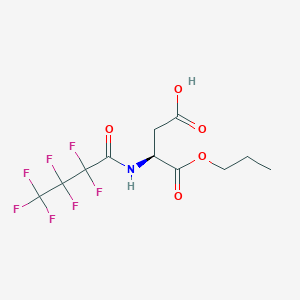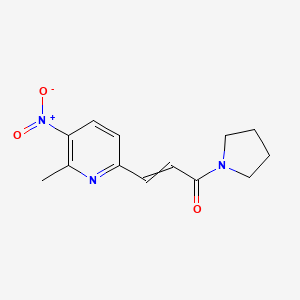![molecular formula C14H11N3O B14380624 4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine CAS No. 88059-54-5](/img/structure/B14380624.png)
4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine is an organic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole ring, which is further substituted with a m-tolyl group. This compound belongs to the class of heterocyclic compounds, which are known for their diverse applications in medicinal chemistry, material science, and other fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine typically involves the cyclization of amidoximes with acyl reagents. A common method includes the O-acylation of amidoxime followed by cyclodehydration to form the 1,2,4-oxadiazole ring . The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride or triflic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to the biological activity of the oxadiazole ring.
Material Science: It is used in the development of high-energy materials and energetic compounds.
Biological Research: The compound’s interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes, kinases, and other proteins, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: This isomer has been studied for its anticancer potential and other biological activities.
Uniqueness
4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the m-tolyl group and the pyridine ring differentiates it from other oxadiazole derivatives, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
88059-54-5 |
|---|---|
Formule moléculaire |
C14H11N3O |
Poids moléculaire |
237.26 g/mol |
Nom IUPAC |
5-(3-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H11N3O/c1-10-3-2-4-12(9-10)14-16-13(17-18-14)11-5-7-15-8-6-11/h2-9H,1H3 |
Clé InChI |
IBTAWSWYHNVHJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC=NC=C3 |
Solubilité |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[2-(cyclohexen-1-yl)phenyl]formamide](/img/structure/B14380613.png)


![2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine](/img/structure/B14380626.png)




